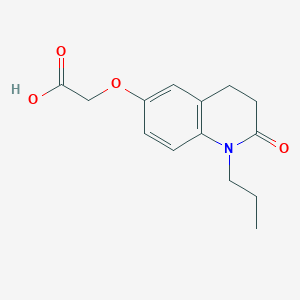
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system fused with a tetrahydroquinoline moiety and an acetic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Tetrahydroquinoline Moiety: The quinoline ring is then subjected to hydrogenation to form the tetrahydroquinoline moiety. This step typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.
Formation of the Acetic Acid Functional Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Fully hydrogenated tetrahydroquinoline derivatives.
Substitution: Substituted acetic acid derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-6-yloxy-acetic acid: Lacks the tetrahydroquinoline moiety and propyl group.
1-Propyl-1,2,3,4-tetrahydro-quinoline-6-yloxy-acetic acid: Similar structure but without the oxo group.
Uniqueness
(2-Oxo-1-propyl-1,2,3,4-tetrahydro-quinolin-6-yloxy)-acetic acid is unique due to its combination of a quinoline ring, tetrahydroquinoline moiety, propyl group, and acetic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
2-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C14H17NO4/c1-2-7-15-12-5-4-11(19-9-14(17)18)8-10(12)3-6-13(15)16/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
WPHGPIJMTRFJST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



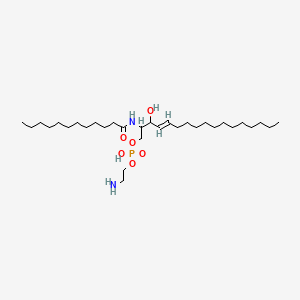
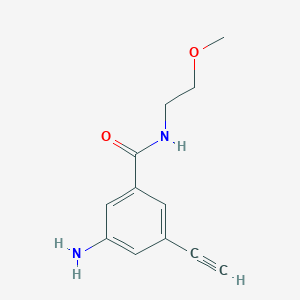
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)
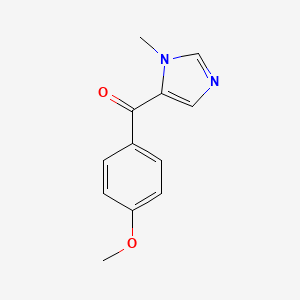

![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)
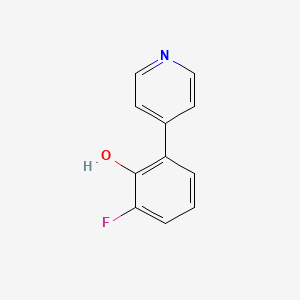

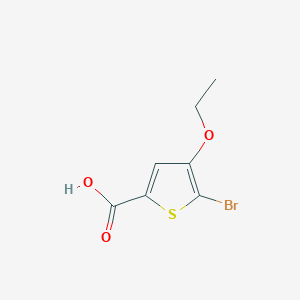
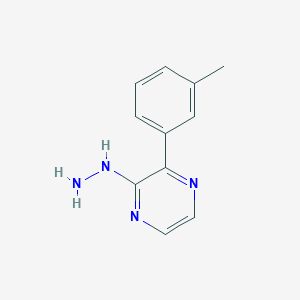
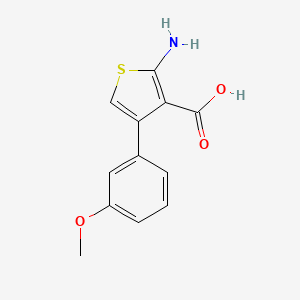
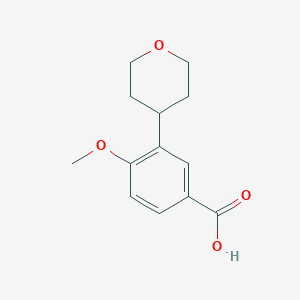
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)
